![molecular formula C17H23FN2O3 B6051216 methyl 5-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6051216.png)
methyl 5-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate
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Overview
Description
Methyl 5-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate, also known as MFP, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. MFP is a synthetic compound that is structurally similar to other piperidine-based compounds, such as fentanyl and meperidine.
Mechanism of Action
The exact mechanism of action of methyl 5-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate is not well understood, but it is believed to act as an agonist at the mu-opioid receptor, which is involved in the regulation of pain perception. methyl 5-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate may also act on other receptors in the brain, such as the serotonin and norepinephrine receptors, which are involved in the regulation of mood and emotions.
Biochemical and physiological effects:
methyl 5-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate has been shown to produce a range of biochemical and physiological effects in animal models and human subjects. These effects include analgesia, sedation, respiratory depression, and euphoria. methyl 5-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate has also been shown to have potential anticonvulsant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
Methyl 5-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate has several advantages for use in laboratory experiments, including its potent analgesic effects and its ability to cross the blood-brain barrier. However, methyl 5-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate also has several limitations, including its potential for abuse and dependence, as well as its potential side effects, such as respiratory depression and nausea.
Future Directions
There are several future directions for research on methyl 5-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate and related compounds. One area of interest is the development of new pain medications that are more effective and have fewer side effects than currently available treatments. Another area of interest is the development of new treatments for depression and anxiety disorders. Additionally, further research is needed to better understand the mechanism of action of methyl 5-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate and its potential effects on other receptors in the brain.
Synthesis Methods
The synthesis of methyl 5-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate involves several steps, including the reaction of 3-fluoroaniline with 1-bromo-3-chloropropane to form 3-(3-fluorophenylamino)propyl chloride. This intermediate is then reacted with piperidine to form the corresponding piperidine derivative, which is further reacted with methyl 5-oxopentanoate to yield methyl 5-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate.
Scientific Research Applications
Methyl 5-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent analgesic and anesthetic effects, making it a promising candidate for the development of new pain medications. Additionally, methyl 5-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate has been shown to have potential applications in the treatment of depression and anxiety disorders.
properties
IUPAC Name |
methyl 5-[3-(3-fluoroanilino)piperidin-1-yl]-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c1-23-17(22)9-3-8-16(21)20-10-4-7-15(12-20)19-14-6-2-5-13(18)11-14/h2,5-6,11,15,19H,3-4,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDGMKHDMNJLQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)N1CCCC(C1)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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